molecular formula C21H21N3O4S B2689430 N-(4-methylbenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide CAS No. 1286702-68-8

N-(4-methylbenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide

Cat. No.: B2689430
CAS No.: 1286702-68-8
M. Wt: 411.48
InChI Key: KZKFMGGYBGKUIX-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Compounds similar to "N-(4-methylbenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide" have been synthesized and characterized through various spectroscopic techniques. For example, Kalai et al. (2021) synthesized a new pyridazinone derivative and characterized it using FT-IR, NMR, ESI-MS, and single-crystal X-ray diffraction, providing insights into its structural and electronic properties (Kalai et al., 2021).

Biological Activities

Research on related compounds has explored their potential biological activities. For instance, derivatives of similar structural frameworks have been evaluated for their anticancer activities. Karaburun et al. (2018) studied a series of indenone substituted acetamide derivatives for their growth inhibition properties against various cancer cell lines, identifying compounds with significant activity (Karaburun et al., 2018).

Spectroscopic Studies and Theoretical Calculations

Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs by Mary et al. (2020) included ligand-protein interactions and photovoltaic efficiency modeling, indicating their potential application in designing fluorescent probes for mercury ion detection and as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

Antimicrobial Activity

The synthesis and antibacterial activity of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles were reported by Singh et al. (2010), highlighting the antimicrobial potential of compounds with similar structural motifs. These compounds exhibited broad-spectrum antibacterial activity against several microorganisms (Singh et al., 2010).

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[3-(4-methylphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-15-3-7-17(8-4-15)13-22-19(25)14-24-21(26)12-11-20(23-24)29(27,28)18-9-5-16(2)6-10-18/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKFMGGYBGKUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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